molecular formula C13H23NO6 B3395022 Diethyl (tert-butoxycarbonyl)-L-aspartate CAS No. 128427-09-8

Diethyl (tert-butoxycarbonyl)-L-aspartate

Cat. No.: B3395022
CAS No.: 128427-09-8
M. Wt: 289.32 g/mol
InChI Key: ZKLVICYBRXLQIO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (tert-butoxycarbonyl)-L-aspartate is a chemical compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxyl groups are esterified with ethyl groups. This compound is valuable in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (tert-butoxycarbonyl)-L-aspartate typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The carboxyl groups are then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Diethyl (tert-butoxycarbonyl)-L-aspartate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water and a base like sodium hydroxide.

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Hydrolysis: L-aspartic acid.

    Deprotection: L-aspartic acid with a free amino group.

    Substitution: Substituted aspartate derivatives.

Scientific Research Applications

Diethyl (tert-butoxycarbonyl)-L-aspartate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (tert-butoxycarbonyl)-L-aspartate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparison with Similar Compounds

    Di-tert-butyl dicarbonate: Used for the protection of amino groups.

    Diethyl pyrocarbonate: Another esterifying agent.

    Dimethyl dicarbonate: Similar to di-tert-butyl dicarbonate but with methyl groups.

Uniqueness: Diethyl (tert-butoxycarbonyl)-L-aspartate is unique due to its dual protection of the amino and carboxyl groups, making it highly versatile in peptide synthesis and other organic reactions.

Properties

IUPAC Name

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLVICYBRXLQIO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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